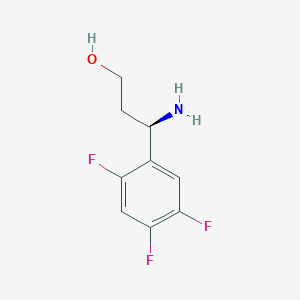
ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a complex organic compound consisting of 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 3 fluorine atoms . This compound is characterized by its unique structure, which includes a five-membered pyrrolidine ring, a benzyl group, and a trifluoroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves several steps. One common method includes the reaction of a pyrrolidine derivative with a benzyl halide and a trifluoroethyl ester under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, using reagents like sodium methoxide or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.
Biology: This compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of its targets, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate can be compared with similar compounds, such as:
Ethyl (3R,4R)-1-[2-(tert-butoxy)-2-oxoethyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate: This compound has a similar structure but includes a tert-butoxy group instead of a benzyl group.
This compound derivatives: Various derivatives can be synthesized by modifying the benzyl or trifluoroethyl groups, leading to compounds with different properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20F3NO2 |
|---|---|
Peso molecular |
315.33 g/mol |
Nombre IUPAC |
ethyl (3R,4R)-1-benzyl-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20F3NO2/c1-2-22-15(21)14-11-20(9-12-6-4-3-5-7-12)10-13(14)8-16(17,18)19/h3-7,13-14H,2,8-11H2,1H3/t13-,14-/m0/s1 |
Clave InChI |
DXZKJRUVEPWKLA-KBPBESRZSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CN(C[C@@H]1CC(F)(F)F)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CN(CC1CC(F)(F)F)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)



![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)
![Pyrazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B13064882.png)
